2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one
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Overview
Description
The compound “2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one” is a complex organic molecule that contains several interesting functional groups. These include a benzothiophene, an indole, and a dichlorobenzyl group. Each of these groups is known to have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each designed to add a specific functional group to the molecule. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzothiophene core with a dichlorobenzyl-indole group attached at the 2-position. The ‘methylene’ in the name suggests a CH2 group linking the indole and benzothiophene moieties .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high, given the presence of several reactive functional groups. The indole and benzothiophene groups, in particular, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Indole rings, for example, are found in many natural products and pharmaceuticals and can interact with a variety of biological targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2NOS/c25-17-10-9-15(20(26)12-17)13-27-14-16(18-5-1-3-7-21(18)27)11-23-24(28)19-6-2-4-8-22(19)29-23/h1-12,14H,13H2/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCAFVMOKKWIF-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C\4/C(=O)C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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